AzddMeC

Descripción

Propiedades

IUPAC Name |

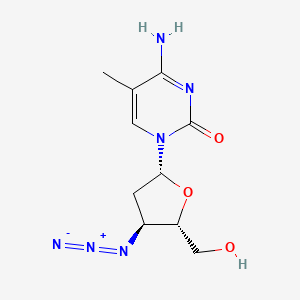

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSDAHQGNUAEBC-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236164 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87190-79-2 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Identity and Antiviral Profile of AzddMeC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AzddMeC (3'-Azido-2',3'-dideoxy-5-methylcytidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). We delve into its chemical identity, mechanism of action, antiviral activity, and pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Furthermore, visual diagrams illustrating the mechanism of action, experimental workflows, and metabolic pathways are included to facilitate a deeper understanding of this compound.

Chemical Identity

This compound is a synthetic nucleoside analog with a significant inhibitory effect on human immunodeficiency virus type 1 (HIV-1).

-

Full Chemical Name: 4-amino-1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one[1]

-

Synonyms: Az-Dcme, CS-92, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-methylcytidine[1]

-

CAS Number: 87190-79-2[1]

-

Molecular Formula: C₁₀H₁₄N₆O₃[1]

-

Molecular Weight: 266.26 g/mol [1]

Mechanism of Action

This compound exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

The mechanism can be summarized in the following steps:

-

Cellular Uptake: this compound enters host cells.

-

Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its active 5'-triphosphate metabolite.

-

Competitive Inhibition: The triphosphate form of this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[1]

-

Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, leading to premature termination of DNA synthesis.[2]

Antiviral Activity

This compound has demonstrated potent and selective activity against HIV-1 in various cell types.

| Parameter | Virus/Cell Line | Value | Reference |

| EC₅₀ | HIV-1 in Human Peripheral Blood Mononuclear (PBM) cells | 9 nM | [1][3] |

| EC₅₀ | HIV-1 in Human Macrophages | 6 nM | [1][3] |

| Kᵢ | HIV-1 Reverse Transcriptase (for this compound-5'-triphosphate) | 9.3 nM | [1] |

EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibition constant.

Pharmacokinetics

A study in rhesus monkeys has shed light on the pharmacokinetic profile of this compound.

| Parameter | Administration | Value (mean ± SD) | Reference |

| Dose | Intravenous & Oral | 60 mg/kg | [1][4] |

| Terminal Half-life | Intravenous | 0.5 - 1.3 hr | [1][4] |

| Total Clearance | Intravenous | 2.00 ± 0.41 L/hr/kg | [4] |

| Volume of Distribution (steady-state) | Intravenous | 0.90 ± 0.55 L/kg | [4] |

| Oral Bioavailability | Oral | 26 ± 13% | [4] |

| Major Metabolite | - | 3'-azido-3'-deoxythymidine (AZT) | [1][4] |

Experimental Protocols

Determination of EC₅₀ against HIV-1 in Human PBM Cells

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of this compound.

Objective: To quantify the in vitro antiviral activity of this compound by measuring the inhibition of HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.

Materials:

-

This compound

-

Human PBM cells, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and IL-2

-

96-well microtiter plates

-

Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit

-

Cell viability assay (e.g., MTS or XTT)

Procedure:

-

Cell Preparation: Isolate PBM cells from healthy donor blood and stimulate for 2-3 days with PHA. Culture the stimulated cells in complete RPMI-1640 medium containing IL-2.

-

Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

-

Infection: Plate the stimulated PBM cells in a 96-well plate. Add the serially diluted this compound to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.

-

Assessment of Viral Replication: After the incubation period, collect the cell culture supernatants. Measure the level of HIV-1 replication by quantifying reverse transcriptase activity or p24 antigen concentration.

-

Assessment of Cytotoxicity: Determine the viability of the cells in parallel plates using a suitable cell viability assay to assess the cytotoxic effects of the compound.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine

The synthesis of this compound, being a complex multi-step process, is typically performed by specialized chemists. A generalized approach based on related nucleoside analog syntheses involves the following key steps:

-

Starting Material: A suitably protected derivative of 5-methylcytidine or a related pyrimidine base is used as the starting material.

-

Glycosylation: The protected base is coupled with a protected deoxyribose sugar that has been modified to introduce an azido group at the 3' position.

-

Deprotection: The protecting groups on the sugar and base moieties are removed to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Conclusion

This compound is a potent and selective inhibitor of HIV-1 replication with a well-defined mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor. Its in vitro antiviral activity is in the nanomolar range. Pharmacokinetic studies in non-human primates indicate rapid clearance and metabolism to AZT. The detailed information provided in this document serves as a valuable resource for researchers and professionals involved in the development of novel antiretroviral therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of HIV-1 reverse transcription: basic principles of drug action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. Pharmacokinetics and metabolism of 3'-azido-2',3'-dideoxy-5-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Chemical Properties of 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known by its synonyms CS-92, Az-Dcme, and Azidodideoxymethylcytidine, is a potent nucleoside analogue with significant antiviral activity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with visualizations of its mechanism of action and metabolic activation pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Chemical Structure and Identification

This compound is a synthetic dideoxynucleoside analogue, structurally related to cytidine. The core structure consists of a 5-methylcytosine base linked to a 2,3-dideoxyribose sugar moiety where the 3'-hydroxyl group is replaced by an azido group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

| Synonyms | CS-92, Az-Dcme, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-methylcytidine |

| CAS Number | 87190-79-2 |

| Molecular Formula | C₁₀H₁₄N₆O₃ |

| Molecular Weight | 266.26 g/mol |

| SMILES | CC1=CN(C(=O)N=C1N)[C@H]2C--INVALID-LINK--CO">C@@HN=[N+]=[N-] |

| InChI Key | GZSDAHQGNUAEBC-XLPZGREQSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. While experimentally determined data for all parameters are not publicly available, a combination of reported values and computationally predicted properties are presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in water. | [2] |

| pKa (predicted) | 4.2 (most acidic), 1.8 (most basic) | Predicted |

| LogP (predicted) | -0.8 | Predicted |

| Topological Polar Surface Area (TPSA) | 127 Ų | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 7 | Predicted |

Predicted values were obtained using publicly available chemical property prediction tools.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) replication. Its primary mechanism of action is the inhibition of the viral enzyme, reverse transcriptase (RT).

Antiviral Activity

This compound demonstrates potent anti-HIV-1 activity in various cell types. The 50% effective concentration (EC₅₀) values highlight its efficacy at nanomolar concentrations.

Table 3: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | HIV-1 Strain | EC₅₀ (nM) | Reference |

| Human Peripheral Blood Mononuclear (PBM) Cells | Not specified | 9 | [1] |

| Human Macrophages | Not specified | 6 | [1] |

Mechanism of Action

As a nucleoside analogue, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound-triphosphate (this compound-TP). Cellular kinases catalyze this multi-step conversion. This compound-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. The absence of a 3'-hydroxyl group on the sugar moiety of this compound-TP results in chain termination, thus halting viral DNA synthesis. The interaction of this compound-TP with HIV-1 RT is competitive, with a reported inhibition constant (Kis) of 9.3 nM.[1]

Metabolic Activation

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. This process is carried out by host cellular kinases.

Pharmacokinetic Properties

Pharmacokinetic studies in male rhesus monkeys have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | Value |

| Administration Route | Intravenous and Oral |

| Dose | 60 mg/kg |

| Terminal Half-life (t½) | 0.5 - 1.3 hours |

| Oral Bioavailability | 26% |

| Major Metabolite | 3'-azido-3'-deoxythymidine (AZT) |

| Primary Clearance Routes | Renal excretion and metabolic deamination to AZT |

Experimental Protocols

Representative Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound)

Methodology:

-

Protection: The synthesis would commence with the protection of the 5'-hydroxyl and the exocyclic amino group of 5-methyl-2'-deoxycytidine to prevent unwanted side reactions. Common protecting groups for the hydroxyl group include trityl or silyl ethers, while the amino group can be protected with an acyl group like benzoyl.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting the protected nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Introduction of the Azido Group: The activated 3'-position is then subjected to nucleophilic substitution with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the 3'-carbon.

-

Deprotection: Finally, the protecting groups on the 5'-hydroxyl and the amino group are removed under appropriate conditions to yield the final product, this compound. For example, acid-labile protecting groups like trityl can be removed with a mild acid, while silyl ethers are typically cleaved with a fluoride source such as tetrabutylammonium fluoride (TBAF). Acyl protecting groups are often removed by basic hydrolysis.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to obtain pure this compound.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

Tris-HCl buffer

-

MgCl₂

-

KCl

-

EDTA

-

Test compound (this compound-TP)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, and the poly(rA)-oligo(dT) template-primer.

-

Add varying concentrations of the test compound (this compound-TP, the active triphosphate form) to the reaction mixture.

-

Initiate the reaction by adding the dNTP mix (containing [³H]-dTTP) and a known amount of recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of EDTA.

-

Precipitate the newly synthesized radiolabeled DNA onto filter paper (e.g., using trichloroacetic acid).

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The amount of radioactivity is proportional to the activity of the HIV-1 RT. The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the compound to that of a control reaction without the inhibitor. The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) can then be calculated.

In Vitro Anti-HIV-1 Activity Assay in PBM Cells

This protocol outlines a cell-based assay to evaluate the antiviral activity of a compound against HIV-1 in primary human cells.

Materials:

-

Human Peripheral Blood Mononuclear (PBM) cells

-

HIV-1 viral stock

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

p24 antigen ELISA kit

Procedure:

-

Isolate PBM cells from healthy donor blood using density gradient centrifugation.

-

Stimulate the PBM cells with PHA for 2-3 days to induce proliferation.

-

Wash the cells and culture them in medium containing IL-2.

-

Seed the stimulated PBM cells in a multi-well plate.

-

Add serial dilutions of the test compound (this compound) to the wells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the cultures for 7-10 days.

-

Periodically collect the culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The p24 antigen level is an indicator of viral replication.

-

The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by comparing the p24 levels in treated cultures to those in untreated, infected control cultures. A cytotoxicity assay should also be performed in parallel to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

Conclusion

3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound) is a promising anti-HIV-1 nucleoside analogue that functions as a chain terminator of viral DNA synthesis by inhibiting reverse transcriptase. Its potent in vitro activity and established mechanism of action make it a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a foundational resource of its chemical and biological properties to aid researchers in the ongoing effort to develop novel and effective antiretroviral therapies.

References

Mechanism of Action of AzddMeC as an HIV-1 Inhibitor: A Technical Guide

Executive Summary

3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a potent and selective nucleoside analogue inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Structurally related to both zidovudine (AZT) and zalcitabine (ddC), this compound demonstrates significant antiviral activity in various cell types, including human peripheral blood mononuclear (PBM) cells and macrophages.[1][2][3] Its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) and subsequent chain termination of viral DNA synthesis. This document provides an in-depth technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action

As a nucleoside reverse transcriptase inhibitor (NRTI), the antiviral action of this compound is a multi-step intracellular process involving metabolic activation followed by direct interference with the viral replication cycle.

Cellular Uptake and Anabolic Phosphorylation

Like other NRTIs, this compound is a prodrug that must be activated within the host cell. Following cellular uptake, it undergoes anabolic phosphorylation by host cellular kinases to its active moiety, this compound-5'-triphosphate (this compound-TP). This three-step phosphorylation converts the nucleoside analogue into a nucleotide analogue that can be recognized by viral polymerase.

Inhibition of HIV-1 Reverse Transcriptase

The active this compound-TP inhibits HIV-1 RT through a dual mechanism:

-

Competitive Inhibition : this compound-TP acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP), for the catalytic site of HIV-1 RT.[2] The triphosphate form of this compound shows a significantly greater affinity for HIV-1 RT than for ddCTP.[2]

-

Chain Termination : Once HIV-1 RT incorporates this compound-monophosphate into the nascent viral DNA strand, the synthesis process is halted. This compound lacks the 3'-hydroxyl (3'-OH) group necessary to form a phosphodiester bond with the subsequent nucleotide.[4] This irreversible incorporation results in the termination of proviral DNA chain elongation.

Selectivity

This compound exhibits high selectivity for the viral enzyme. The active triphosphate form, this compound-TP, inhibits HIV-1 reverse transcriptase at a concentration 6,000-fold lower than that required to produce similar inhibition of the host cell's DNA polymerase alpha.[2] Furthermore, it is reported to be at least 40 times less toxic to granulocyte-macrophage and erythroid precursor cells in vitro compared to AZT.[2]

Caption: Intracellular activation and inhibition pathway of this compound.

Quantitative Data: Efficacy, Potency, and Toxicity

The antiviral activity and selectivity of this compound have been quantified through various in vitro assays.

| Parameter | Value | Cell Type / Condition | Reference |

| EC₅₀ (HIV-1) | 9 nM (0.09 µM) | Human PBM Cells | [2][3] |

| EC₅₀ (HIV-1) | 6 nM | Human Macrophages | [2][3] |

| Kᵢ (this compound-TP) | 9.3 nM | HIV-1 Reverse Transcriptase | [2][3] |

| Cytotoxicity (CC₅₀) | > 200 µM | PBM and Vero Cells | [2] |

| Selectivity Index (SI) | > 22,222 | Calculated (CC₅₀ / EC₅₀ in PBM) | [2] |

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in rhesus monkeys, provide insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 21 - 26% | Rhesus Monkeys | [1][2][3] |

| Terminal Half-life | 0.5 - 1.74 hours | Rhesus Monkeys | [1][2][3] |

| Metabolism | Deamination to AZT | Rhesus Monkeys | [1][2][3] |

| Primary Clearance | Renal excretion and metabolism to AZT | Rhesus Monkeys | [1][3] |

| Volume of Distribution (Vd) | 0.90 +/- 0.55 L/kg | Rhesus Monkeys | [1] |

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cell-based assays.

Caption: Workflow for the in vitro evaluation of this compound.

Antiviral Activity Assay (EC₅₀ Determination)

This cell-based assay quantifies the concentration of this compound required to inhibit viral replication by 50%.

-

Cell Seeding : Plate human PBM cells or macrophages in 96-well plates at a predetermined density and culture overnight.

-

Compound Preparation : Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment : Infect cells with a known multiplicity of infection (MOI) of an HIV-1 laboratory strain. Immediately after, add the serially diluted this compound to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.

-

Incubation : Incubate the plates for a period of 5-7 days to allow for multiple rounds of viral replication.

-

Quantification : Measure a marker of viral replication in the cell supernatant. This is typically done by quantifying the p24 capsid protein via ELISA or by measuring reverse transcriptase activity.

-

Data Analysis : Plot the percentage of viral inhibition against the drug concentration and use non-linear regression to calculate the 50% effective concentration (EC₅₀).

Reverse Transcriptase Inhibition Assay (Kᵢ Determination)

This biochemical assay determines the inhibition constant of the activated drug against purified HIV-1 RT.

-

Reaction Mixture : Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, purified recombinant HIV-1 RT, and a reaction buffer.

-

Inhibitor Addition : Add varying concentrations of this compound-TP to the reaction mixtures.

-

Initiation : Initiate the reaction by adding a mixture of dNTPs, including a radiolabeled (e.g., ³H- or ³²P-) dTTP.

-

Incubation : Allow the polymerase reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

Termination and Precipitation : Stop the reaction and precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

-

Quantification : Wash the filters to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Determine the mode of inhibition and calculate the inhibition constant (Kᵢ) using enzyme kinetic models, such as Michaelis-Menten kinetics and Dixon plots.

Cytotoxicity Assay (CC₅₀ Determination)

This assay measures the effect of the compound on the metabolic activity of host cells to determine its toxicity profile.

-

Cell Seeding : Plate uninfected PBM or Vero cells in 96-well plates.

-

Compound Addition : Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

-

MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization : After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Plot cell viability against drug concentration to calculate the 50% cytotoxic concentration (CC₅₀).

References

- 1. Pharmacokinetics and metabolism of 3'-azido-2',3'-dideoxy-5-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AzddMeC as a Bioorthogonal Chemical Reporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), also known as CS-92, is a synthetic nucleoside analog. While initially investigated for its potent anti-retroviral properties, its structure incorporates a key feature for bioorthogonal chemistry: an azide group. This functional group is metabolically incorporated into the DNA of proliferating cells, serving as a "chemical reporter" that can be selectively tagged for visualization and analysis.

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group on this compound is an ideal bioorthogonal handle because it is virtually absent in biological systems, yet highly reactive with specific chemical partners, most notably alkynes, through a reaction known as "click chemistry". This guide provides an in-depth overview of this compound, its known biological data, and detailed protocols for its application as a bioorthogonal reporter for labeling and analyzing newly synthesized DNA.

Core Concepts and Workflow

The use of this compound as a bioorthogonal reporter follows a two-step process:

-

Metabolic Labeling: this compound is introduced to cultured cells or an in vivo system. As a thymidine analog (due to the 5-methyl group on the cytosine base which makes it a close structural analog of thymidine), it is taken up by cells and cellular salvage pathways convert it into its triphosphate form. DNA polymerases then incorporate this compound-triphosphate into newly synthesized DNA strands during replication, effectively "tagging" the DNA with azide groups.

-

Bioorthogonal Ligation (Click Chemistry): The azide-tagged DNA can then be detected by reacting it with a probe molecule containing a terminal alkyne. This reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage. The alkyne probe can be conjugated to a variety of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic or genomic analysis.

Metabolic incorporation and detection of this compound.

Quantitative Data

While this compound's primary characterization has been in an antiviral context, this data provides valuable insights into its biological activity and potential cytotoxicity.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Type | EC₅₀ (µM) |

| Human Peripheral Blood Mononuclear (PBM) Cells | 0.09[1] |

| Human Macrophages | 0.006[1] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Toxicity of this compound

| Cell Line | Maximum Tested Concentration (µM) | Observation |

| PBM Cells | 200 | Not toxic[1] |

| Vero Cells | 200 | Not toxic[1] |

Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (60 mg/kg dose)

| Administration | Mean Half-life (h) | Oral Bioavailability (%) |

| Intravenous | 1.52 | N/A[1] |

| Oral | 1.74 | ~21[1] |

Experimental Protocols

The following are detailed protocols for the use of this compound as a bioorthogonal chemical reporter. Note: These are generalized protocols based on established methods for other azido-nucleosides. Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Mammalian Cells

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO, sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers or trypsin

-

Reagents for cell fixation and permeabilization (e.g., 4% paraformaldehyde in PBS, 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plates with coverslips for imaging, or larger flasks for downstream analysis). Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Metabolic Labeling (Pulse): Add this compound stock solution to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically by testing a range (e.g., 0.5 µM to 20 µM) to maximize signal while minimizing any potential toxicity.

-

Incubation: Incubate the cells for the desired labeling period at 37°C in a CO₂ incubator. The incubation time can range from 1 hour to 24 hours, depending on the cell cycle length and the desired labeling density.

-

Cell Harvest/Fixation:

-

For Imaging: Aspirate the labeling medium, wash the cells twice with warm PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

For DNA Isolation: Aspirate the labeling medium, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation and proceed with your desired DNA isolation protocol.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Visualization

Materials:

-

Azide-labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)

-

Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne, DBCO-Cy5)

-

Click Reaction Buffer: 100 mM Tris-HCl (pH 8.5) in PBS

-

Copper(II) Sulfate (CuSO₄) Solution: 100 mM in deionized water

-

Reducing Agent Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)

-

Copper Ligand (Optional but Recommended): 100 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Prepare Click Reaction Cocktail: For each 1 mL of reaction cocktail, add the following components in order, vortexing gently after each addition:

-

880 µL of Click Reaction Buffer

-

20 µL of Copper(II) Sulfate Solution (Final concentration: 2 mM)

-

(Optional) 20 µL of TBTA Solution (Final concentration: 2 mM)

-

10 µL of Alkyne-Fluorophore stock (e.g., 1 mM stock for 10 µM final concentration)

-

50 µL of fresh Sodium Ascorbate Solution (Final concentration: 25 mM)

-

-

Labeling Reaction: Remove the permeabilization buffer from the coverslips. Add enough Click Reaction Cocktail to completely cover the cells.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the reaction cocktail. Wash the cells three times with PBS containing 0.05% Tween-20, for 5 minutes each wash.

-

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the coverslips twice with PBS and mount them onto microscope slides using an appropriate mounting medium. The slides are now ready for fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from cell culture to final analysis.

Workflow for imaging nascent DNA with this compound.

Applications in Research and Drug Development

The ability to specifically label and visualize newly synthesized DNA using this compound opens up numerous applications:

-

Cell Proliferation Assays: Provides a non-radioactive, high-resolution alternative to traditional methods like BrdU incorporation for measuring DNA replication and cell cycle progression.

-

High-Content Screening: Can be integrated into automated microscopy platforms to screen for compounds that affect cell proliferation in drug discovery.

-

DNA Damage and Repair Studies: Allows for the specific labeling of DNA synthesized during the repair process, enabling detailed studies of DNA repair mechanisms.

-

In Vivo Labeling: The pharmacokinetic data, although from an anti-viral context, suggests that this compound has a reasonable half-life and oral bioavailability, indicating its potential for labeling proliferating cells in animal models.[1]

Conclusion

This compound is a valuable tool for the bioorthogonal labeling of nascent DNA. Its metabolic incorporation and subsequent detection via click chemistry provide a robust and versatile platform for studying DNA replication and cell proliferation. While much of its characterization has been in the field of virology, its inherent chemical properties make it a promising reporter for chemical biology, cell biology, and drug discovery applications. As with any chemical reporter, careful optimization of labeling conditions is crucial to ensure robust signal generation without inducing cellular toxicity.

References

An In-depth Technical Guide to AzddMeC in Click Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to AzddMeC and the Principles of Click Chemistry

3'-Azido-2',3'-dideoxy-5-methylcytidine (this compound), also known as CS-92, is an antiviral nucleoside analog that has gained significant traction as a valuable tool in the field of bioconjugation and drug development through its application in "click chemistry". This area of chemical synthesis focuses on reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents. The azide moiety on this compound makes it an ideal substrate for two of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can further enhance the reaction rate and stabilize the catalytically active Cu(I) species.[1]

In contrast, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[2] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[2] The choice between CuAAC and SPAAC is application-dependent, with CuAAC generally offering faster kinetics, while SPAAC provides superior biocompatibility for live-cell imaging and in vivo studies.[3]

Synthesis of this compound

-

Protection of the 5'-hydroxyl group: This is often achieved using a silyl ether protecting group.

-

Formation of a 2',3'-bisxanthate: The ribonucleoside is treated with an alkylating agent to form a bisxanthate at the 2' and 3' positions.

-

Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation to remove the hydroxyl groups at the 2' and 3' positions. Environmentally friendly reagents like tris(trimethylsilyl)silane can be used for this step.[4]

-

Introduction of the azide group: This can be accomplished through nucleophilic substitution of a suitable leaving group at the 3' position with an azide source, such as sodium azide.

-

Deprotection: The final step involves the removal of the protecting group from the 5'-hydroxyl position.

Quantitative Data on Click Chemistry Reactions

The reactivity of an azide in a click reaction is influenced by both electronic and steric factors. Azides with electron-withdrawing substituents and less steric hindrance tend to react more rapidly.[6] While specific quantitative data for this compound is limited, the following tables summarize reported yields and kinetic data for analogous azido compounds in CuAAC and SPAAC reactions, providing an expected performance range.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides [6]

| Azide Substrate | Alkyne Partner | Catalyst System | Solvent | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95 |

| 1-Adamantyl Azide | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 98 |

| Phenyl Azide | 1-Octyne | CuI | THF | 92 |

| 4-Nitrophenyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMF | High |

| 2'-Azido Guanosine | Terminal Alkyne | CuSO₄/Sodium Ascorbate/Ligand | Aqueous Buffer | Near-quantitative |

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide Substrate | Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

| Benzyl Azide | DBCO | ~0.1 - 1.0 | Various | [3] |

| 3-azido-L-alanine | Sulfo-DBCO | 0.32 - 0.85 | PBS (pH 7) | [7] |

| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO | 0.55 - 1.22 | HEPES (pH 7) | [7] |

| 2-Azidoadenosine | Fused Cyclopropyl Cyclooctyne | Rapid (60% in 20 min) | Aqueous Media | [8] |

| Azido-Nucleosides | BCN | Generally slower than DBCO | Various | [9] |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azido-modified nucleoside like this compound. These should be considered as starting points, and optimization may be required for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation[1][10]

This protocol is suitable for conjugating an this compound-modified molecule to an alkyne-containing biomolecule.

Materials:

-

This compound-functionalized molecule

-

Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

-

Reaction Buffer

-

Alkyne-functionalized biomolecule (final concentration typically 10-100 µM)

-

This compound-functionalized molecule (typically 2-10 fold molar excess over the alkyne)

-

-

Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the copper catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.

-

Purify the conjugate using appropriate methods such as size exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling[11][12]

This protocol describes the labeling of a biomolecule within a cellular context using this compound and a DBCO- or BCN-functionalized probe.

Materials:

-

Cells capable of incorporating this compound into their biomolecules

-

This compound

-

DBCO- or BCN-functionalized fluorescent probe

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells in the presence of this compound for a sufficient period to allow for its metabolic incorporation into the desired biomolecules (e.g., DNA). The optimal concentration and incubation time should be determined empirically.

-

After the incubation period, wash the cells with PBS to remove any unincorporated this compound.

-

Add the DBCO- or BCN-functionalized fluorescent probe dissolved in cell culture medium to the cells. The final concentration of the probe is typically in the low micromolar range.

-

Incubate the cells with the probe for 30 minutes to 2 hours at 37°C.

-

Wash the cells with PBS to remove the excess fluorescent probe.

-

The labeled cells can now be visualized using fluorescence microscopy or analyzed by flow cytometry.

Mandatory Visualizations

The following diagrams illustrate generalized workflows and decision-making processes relevant to the application of this compound in click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-2',3'-dideoxy-5-methylcytidine (also known as AzddMeC or CS-92) is a potent nucleoside analogue that has demonstrated significant activity against the Human Immunodeficiency Virus (HIV). Structurally related to zidovudine (AZT), this compound has emerged as a compound of interest in the field of antiviral drug discovery. This technical guide provides a comprehensive overview of its discovery, a detailed methodology for its chemical synthesis, and a summary of its biological activity and pharmacokinetic profile.

Discovery and Biological Activity

3'-Azido-2',3'-dideoxy-5-methylcytidine is a selective inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Its discovery was part of the broader effort to develop nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV/AIDS.

Antiviral Spectrum and Potency

This compound exhibits potent and selective inhibition of HIV-1 replication in various human cell lines, including lymphocytes and macrophages.[1] It is also effective against HIV-2.[1] The compound shows significantly less activity against other viruses such as Friend murine virus, herpes simplex virus type 1 and 2, and coxsackievirus B4, highlighting its specificity for HIV reverse transcriptase.[1]

Mechanism of Action

As a nucleoside analogue, 3'-Azido-2',3'-dideoxy-5-methylcytidine requires intracellular phosphorylation to its 5'-triphosphate form (this compound-TP) to become active. This process is catalyzed by host cell kinases. This compound-TP then acts as a competitive inhibitor of the viral reverse transcriptase.[1] Incorporation of this compound-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication. The 5'-triphosphate of this compound has a significantly higher affinity for HIV-1 reverse transcriptase compared to the natural substrate, deoxycytidine triphosphate (dCTP), and shows a much lower affinity for human DNA polymerase alpha, which accounts for its selective antiviral activity and lower cellular toxicity compared to some other NRTIs.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the antiviral activity, cytotoxicity, and enzyme inhibition of 3'-Azido-2',3'-dideoxy-5-methylcytidine.

| Table 1: In Vitro Antiviral Activity of 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Virus/Cell Line | EC50 (µM) |

| HIV-1 in human PBM cells | 0.09[1] |

| HIV-1 in human macrophages | 0.006[1] |

| HIV-2 in human lymphocytes | Effective (exact EC50 not specified)[1] |

| Table 2: Cytotoxicity of 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Cell Line | Toxicity Measure |

| Human PBM cells | Not toxic up to 200 µM[1] |

| Vero cells | Not toxic up to 200 µM[1] |

| Granulocyte-macrophage precursor cells | At least 40 times less toxic than AZT[1] |

| Erythroid precursor cells | At least 40 times less toxic than AZT[1] |

| Table 3: Enzyme Inhibition Data for this compound-5'-Triphosphate | |

| Enzyme | Kis (µM) |

| HIV-1 Reverse Transcriptase | 0.0093[1] |

| Enzyme | Inhibition Comparison |

| HIV-1 Reverse Transcriptase vs. DNA Polymerase Alpha | 50% inhibition at a concentration 6,000-fold lower than for DNA polymerase alpha[1] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and rhesus monkeys to evaluate the absorption, distribution, metabolism, and excretion of 3'-Azido-2',3'-dideoxy-5-methylcytidine.

| Table 4: Pharmacokinetic Parameters of 3'-Azido-2',3'-dideoxy-5-methylcytidine | ||

| Species | Parameter | Value |

| Rat | Half-life | 2.7 hours[1] |

| Metabolism | Not deaminated to AZT[1] | |

| Rhesus Monkey (Intravenous) | Mean Half-life | 1.52 hours[1] |

| Rhesus Monkey (Oral) | Mean Half-life | 1.74 hours[1] |

| Oral Bioavailability | ~21%[1] | |

| Metabolism | A metabolite with characteristics similar to AZT was detected.[1] |

Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine

The synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine can be achieved through a multi-step process involving the preparation of protected intermediates followed by deprotection to yield the final compound. The following workflow and experimental protocols are based on established methods for nucleoside synthesis.

Experimental Protocols

1. Synthesis of 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine

-

Materials: 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine, benzoyl chloride, pyridine.

-

Procedure:

-

Dissolve 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine in pyridine at 0°C.

-

Slowly add benzoyl chloride to the solution.

-

Allow the mixture to stir at room temperature overnight.

-

Add water to the reaction mixture and stir for 5 minutes at 0°C.

-

Add concentrated ammonia at 0°C and stir for an additional 30 minutes.

-

Evaporate the solvent in vacuo.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and water.

-

Dry the organic layer over sodium sulfate and evaporate to dryness to yield the crude product.

-

2. Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine (Final Product)

-

Materials: 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine, concentrated aqueous ammonia, dioxane.

-

Procedure:

-

Dissolve 5'-O-DMT-N4-benzoyl-3'-azido-2',3'-dideoxy-5-methylcytidine (4.1 mmol) in dioxane (50 ml).

-

Add concentrated aqueous ammonia (10 ml).

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Evaporate the solvents in vacuo.

-

Redissolve the residue in dichloromethane and purify by silica gel column chromatography (eluting with 0-5% methanol in dichloromethane).

-

Concentrate the fractions containing the major product in vacuo to yield 5'-O-DMT-3'-azido-2',3'-dideoxy-5-methylcytidine.

-

Subsequent removal of the DMT group under acidic conditions yields the final product, 3'-Azido-2',3'-dideoxy-5-methylcytidine.

-

Conclusion

3'-Azido-2',3'-dideoxy-5-methylcytidine is a potent and selective inhibitor of HIV replication with a favorable preclinical profile. Its mechanism of action as a chain-terminating reverse transcriptase inhibitor, coupled with its relatively low cytotoxicity, underscores its potential as an antiviral agent. The synthetic pathway, while multi-stepped, utilizes established nucleoside chemistry. The comprehensive data presented in this guide provides a valuable resource for researchers and professionals in the field of drug development and infectious diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Role of 4'-Azido-2'-deoxy-2'-C-methylcytidine in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4'-azido-2'-deoxy-2'-C-methylcytidine, a significant nucleoside analog in the field of antiviral research. This document outlines its mechanism of action, synthesis, antiviral activity, and the experimental protocols used for its evaluation, with a focus on its role as an inhibitor of the Hepatitis C virus (HCV).

Introduction

4'-azido-2'-deoxy-2'-C-methylcytidine is a synthetic nucleoside analog that has demonstrated potent antiviral activity, particularly against the Hepatitis C virus.[1] It belongs to a class of molecules that function by targeting and inhibiting viral polymerases, which are essential enzymes for viral replication.[2] The unique structural features of this compound, specifically the 4'-azido and the 2'-C-methyl modifications on the sugar moiety, contribute to its mechanism of action as a non-obligate chain terminator of viral RNA synthesis.[3] This guide will delve into the technical aspects of 4'-azido-2'-deoxy-2'-C-methylcytidine, providing researchers with a comprehensive resource for understanding and potentially advancing its therapeutic applications.

Mechanism of Action

The primary antiviral target of 4'-azido-2'-deoxy-2'-C-methylcytidine is the RNA-dependent RNA polymerase (RdRp) of HCV, known as NS5B.[1] Like other nucleoside analogs, it must be intracellularly converted to its active triphosphate form. This process is initiated by host cell kinases. Once phosphorylated, the triphosphate derivative of 4'-azido-2'-deoxy-2'-C-methylcytidine acts as a competitive inhibitor of the natural nucleotide substrates for the viral polymerase.[2]

Upon incorporation into the growing viral RNA chain, the 2'-C-methyl group creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.[4] This effectively terminates the elongation of the viral RNA, thereby halting viral replication.[3]

References

- 1. Discovery of 4'-azido-2'-deoxy-2'-C-methyl cytidine and prodrugs thereof: a potent inhibitor of Hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Metabolic Labeling with Azide-Modified Precursors

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has emerged as a powerful technique for the non-perturbative study of biomolecules in their native environment. By introducing precursors with bioorthogonal functional groups into cellular metabolic pathways, researchers can tag and subsequently visualize, identify, and quantify a wide array of biomolecules, from proteins and glycans to lipids and nucleic acids. This guide focuses on the principles and applications of metabolic labeling using azide-modified precursors, a cornerstone of bioorthogonal chemistry.

Initially, it is important to clarify a common misconception. While molecules like AzddMeC (3'-azido-2',3'-dideoxy-5-methylcytidine) contain an azide group and are valuable in medicinal chemistry, particularly as antiviral agents, they are not typically employed as general metabolic labeling agents. Instead, the field relies on a toolkit of azide-modified analogs of natural metabolic building blocks. These analogs are recognized by the cellular machinery and incorporated into macromolecules, introducing a chemically unique azide handle for subsequent detection.

This technical guide will provide a comprehensive overview of the core principles of metabolic labeling with azide-modified precursors, detailing the experimental workflows, quantitative parameters, and downstream applications.

Core Principles of Azide-Mediated Metabolic Labeling

The fundamental principle of this technique lies in a two-step process. First, cells are cultured in the presence of an azide-modified metabolic precursor. This precursor, designed to mimic a natural metabolite, is taken up by the cells and incorporated into newly synthesized biomolecules by the cell's own enzymatic machinery. The result is a population of macromolecules subtly tagged with an azide group, a bioorthogonal handle that is chemically inert to the complex cellular environment.

The second step involves the detection of these azide-tagged biomolecules using a highly specific and efficient chemical reaction known as "click chemistry." This typically involves either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In these reactions, the azide group reacts with a complementary alkyne-containing probe, which can be a fluorophore for imaging, a biotin tag for enrichment and proteomic analysis, or another molecule of interest.

Key Azide-Modified Metabolic Precursors

A variety of azide-modified precursors have been developed to target different classes of biomolecules. The choice of precursor is dictated by the specific biological question being addressed.

| Precursor Class | Example Precursors | Target Biomolecules |

| Amino Acids | L-Azidohomoalanine (AHA) | Newly synthesized proteins |

| Sugars | N-Azidoacetylmannosamine (ManNAz) | Sialoglycans |

| N-Azidoacetylgalactosamine (GalNAz) | O-linked glycans | |

| N-Azidoacetylglucosamine (GlcNAz) | N-linked glycans, O-GlcNAcylated proteins | |

| Nucleosides | 5-(azidomethyl)-2'-deoxyuridine (AmdU) | DNA |

Quantitative Data for Experimental Design

The success of a metabolic labeling experiment is highly dependent on optimizing labeling conditions. The following tables provide a summary of recommended concentrations and incubation times for commonly used azide-modified precursors in various cell lines. It is important to note that these are starting points, and optimal conditions should be determined empirically for each experimental system.

Table 1: Recommended Concentrations of Azide-Modified Precursors for Metabolic Labeling

| Precursor | Cell Line | Concentration Range (µM) | Optimal Concentration (µM) | Reference |

| L-Azidohomoalanine (AHA) | HEK293T, HT22 | 1000 | 1000 | [1] |

| MEFs | 25 - 100 | 25 | [2] | |

| Mouse B cells | 1000 | 1000 | [3] | |

| N-Azidoacetylmannosamine (Ac4ManNAz) | A549 | 10 - 50 | 10 | [4][5] |

| MCF7 | Not specified | 100 | [4] | |

| HCT116 | Not specified | 50 | [4] | |

| N-Azidoacetylglucosamine (perOAcGlcNAz) | Zebrafish Embryonic Cells | 46 - 138 | >43 (weak labeling at 43) | [6] |

Table 2: Recommended Incubation Times for Metabolic Labeling

| Precursor | Cell Line | Incubation Time | Reference |

| L-Azidohomoalanine (AHA) | HEK293T, HT22 | 1 hour | [1] |

| MEFs | Up to 24 hours | [2] | |

| Mouse B cells | At least 10 minutes | [3] | |

| N-Azidoacetylmannosamine (Ac4ManNAz) | Various | 24 - 72 hours | [4] |

| N-Azidoacetylglucosamine (perOAcGlcNAz) | Zebrafish Embryonic Cells | 3 days | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in metabolic labeling with azide-modified precursors.

Protocol 1: Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)

-

Cell Culture: Plate cells in appropriate culture dishes and grow to approximately 80% confluency.

-

Methionine Depletion: Wash cells once with warm phosphate-buffered saline (PBS). Replace the culture medium with methionine-free medium and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.

-

AHA Labeling: Add L-azidohomoalanine (AHA) to the methionine-free medium to the desired final concentration (e.g., 25-1000 µM).

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Lysis: Following incubation, wash the cells with PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The cell lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a typical reaction, this includes:

-

Azide-labeled protein lysate

-

Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared)

-

-

Reaction Incubation: Add the reaction cocktail to the cell lysate. Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

-

Sample Preparation for Analysis: Following the click reaction, the sample can be prepared for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry. For proteomic analysis using biotin-tagged proteins, the sample can be subjected to streptavidin affinity purification.

Protocol 3: Fluorescence Microscopy of Metabolically Labeled Cells

-

Cell Culture and Labeling: Grow cells on glass coverslips and perform metabolic labeling as described in Protocol 1.

-

Fixation and Permeabilization: After labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If labeling intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Click Chemistry: Perform the CuAAC reaction directly on the fixed and permeabilized cells using a fluorescent alkyne probe.

-

Washing and Mounting: Wash the cells thoroughly with PBS to remove unreacted reagents. Mount the coverslips onto microscope slides using an appropriate mounting medium, with a DNA counterstain like DAPI if desired.

-

Imaging: Visualize the fluorescently labeled biomolecules using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Flow Cytometry Analysis of Metabolically Labeled Cells

-

Cell Culture and Labeling: Culture cells in suspension or detach adherent cells after metabolic labeling as described in Protocol 1.

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 3.

-

Click Chemistry: Perform the CuAAC reaction on the cell suspension using a fluorescent alkyne probe.

-

Washing: Wash the cells multiple times with PBS to remove excess reagents.

-

Analysis: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and analyze the fluorescence intensity of the cell population using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic labeling with azide-modified precursors is a powerful tool to study dynamic cellular processes. For instance, treatment of cells with the azido-sugar Ac4ManNAz has been shown to affect signaling pathways such as the PI3K-Akt and MAPK pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the general experimental workflows.

Conclusion

Metabolic labeling with azide-modified precursors, coupled with click chemistry, provides a versatile and powerful platform for studying a wide range of biological processes in living systems. This approach offers the ability to specifically tag and analyze newly synthesized biomolecules, providing dynamic information that is often inaccessible with traditional biochemical methods. By carefully selecting the appropriate azide-modified precursor and optimizing experimental conditions, researchers can gain unprecedented insights into the complex and dynamic world of the cell. This technical guide serves as a foundational resource for scientists and drug development professionals seeking to harness the power of this transformative technology.

References

- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Protocol [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.uri.edu [web.uri.edu]

AzddMeC: A Comprehensive Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidodideoxymethylcytidine (AzddMeC), also known as CS-92, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). This document provides an in-depth technical overview of this compound, including its mechanism of action, synthesis, and metabolic pathways. It further explores its established antiviral applications and investigates potential future research directions in fields such as oncology and bioconjugation. Detailed experimental protocols and quantitative data are presented to facilitate further scientific inquiry and drug development efforts.

Introduction

This compound is a synthetic pyrimidine nucleoside analog that plays a crucial role in antiviral research, particularly in the context of HIV. As a member of the NRTI class of drugs, it acts as a competitive inhibitor of HIV reverse transcriptase, a viral enzyme essential for the replication of the virus. Its structural similarity to natural nucleosides allows it to be incorporated into the growing viral DNA chain, leading to premature termination of DNA synthesis and thus inhibiting viral replication. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to explore its full therapeutic and scientific potential.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HIV-1 and HIV-2 reverse transcriptase.[1] Like other NRTIs, this compound undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA strand during the reverse transcription process.

Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This results in the termination of DNA chain elongation, thereby halting the viral replication cycle. The interaction of the 5'-triphosphate of this compound with HIV-1 reverse transcriptase is characterized by competitive inhibition.[1]

Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.

Quantitative Data

The antiviral activity of this compound has been quantified in various in vitro studies. The following tables summarize the key efficacy and pharmacokinetic parameters.

Table 1: In Vitro Anti-HIV Efficacy of this compound

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | Human PBM cells | HIV-1 | 9 nM | [1] |

| EC50 | Human macrophages | HIV-1 | 6 nM | [1] |

| Kis | - | HIV-1 Reverse Transcriptase | 9.3 nM | [1] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. Kis (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex.

Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (60 mg/kg dose)

| Parameter | Value | Unit | Reference |

| Terminal Half-life | 0.5 - 1.3 | hr | [2] |

| Total Clearance | 2.00 ± 0.41 | L/hr/kg | [2] |

| Fraction Metabolized to AZT | 0.32 ± 0.05 | - | [2] |

| Oral Bioavailability | 26 ± 13 | % | [2] |

| Volume of Central Compartment | 0.53 ± 0.28 | L/kg | [2] |

| Volume of Tissue Compartment | 0.37 ± 0.29 | L/kg | [2] |

| Steady-state Volume of Distribution | 0.90 ± 0.55 | L/kg | [2] |

Experimental Protocols

Synthesis of 2'-Azido-2',3'-dideoxy-5-methylcytidine (this compound)

Caption: A generalized workflow for the synthesis of this compound.

A general procedure would involve:

-

Protection of the 5' and 3' hydroxyl groups of a suitable starting material like 5-methyluridine.

-

Activation of the 2'-hydroxyl group to a good leaving group.

-

Nucleophilic substitution with an azide source, such as sodium azide, to introduce the 2'-azido group.

-

Deprotection of the hydroxyl groups.

-

Conversion of the uridine base to a cytidine base , which can be achieved through various chemical transformations.

-

Purification of the final product using techniques like column chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a general method to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs)

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

Tris-HCl buffer

-

MgCl₂

-

DTT (Dithiothreitol)

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(rA)-oligo(dT), and a mix of dATP, dGTP, dCTP, and [³H]-dTTP.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized radiolabeled DNA on ice.

-

Collect the precipitate by filtering through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Metabolic Pathway

Preclinical studies in rhesus monkeys have shown that this compound is metabolized to 3'-azido-3'-deoxythymidine (AZT), another well-known NRTI.[2] The primary routes of clearance for this compound are renal excretion of the unchanged drug and metabolic deamination to AZT.[2] The resulting AZT can then be further metabolized, for instance, by glucuronidation.[2]

Caption: Metabolic pathway of this compound.

Potential Research Applications

Antiviral Drug Development

The primary and most well-established application of this compound is in the field of antiviral drug development, specifically for the treatment of HIV infection. Its high potency against both HIV-1 and HIV-2 makes it a valuable lead compound for the development of new antiretroviral therapies.[1] Further research could focus on:

-

Preclinical and Clinical Trials: To date, no specific clinical trial data for this compound (CS-92) has been widely published. Further preclinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in more detail before it can proceed to human clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with other antiretroviral drugs to combat drug resistance and improve treatment outcomes.

-

Drug Resistance Profiling: Studying the development of resistance to this compound in different HIV strains to understand the underlying mechanisms and to design more robust second-generation inhibitors.

Bioconjugation and "Click Chemistry"

This compound is described as a "click chemistry" reagent, which opens up a wide range of potential applications in bioconjugation.[1] The azide group in this compound can readily react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling or conjugation of this compound to other molecules.

Caption: Application of this compound in click chemistry for bioconjugation.

Potential research applications in this area include:

-

Viral Imaging: Conjugating this compound to a fluorescent dye to visualize viral replication and the distribution of the drug within cells and tissues.

-

Targeted Drug Delivery: Linking this compound to a targeting moiety (e.g., an antibody or peptide) to specifically deliver the antiviral agent to HIV-infected cells, potentially reducing off-target effects.

-

Development of Prodrugs: Modifying this compound with other chemical groups to improve its pharmacokinetic properties, such as solubility, stability, and cell permeability.

Potential in Cancer and Epigenetics Research

While direct evidence is currently lacking, the structural similarities of this compound to other nucleoside analogs that have found applications in cancer chemotherapy and epigenetic research suggest potential avenues for investigation. For instance, its metabolite, AZT, has been studied for its anticancer properties. Furthermore, other cytidine analogs, such as 5-azacytidine and decitabine, are well-known epigenetic drugs that inhibit DNA methyltransferases.

Future research could explore:

-

Anticancer Activity: Screening this compound against various cancer cell lines to determine if it possesses any cytotoxic or anti-proliferative effects.

-

Epigenetic Modulation: Investigating whether this compound or its metabolites can influence DNA or RNA methylation patterns in cells, which could have implications for gene expression and cellular differentiation.

Conclusion

This compound (CS-92) is a potent anti-HIV nucleoside analog with a well-defined mechanism of action. Its high in vitro efficacy and its utility as a click chemistry reagent make it a valuable tool for both antiviral drug development and broader biomedical research. While further preclinical and clinical studies are needed to fully assess its therapeutic potential, the information presented in this guide provides a solid foundation for researchers to explore the diverse applications of this promising compound. Future investigations into its potential roles in oncology and epigenetics, as well as its application in bioconjugation technologies, are warranted and could lead to novel therapeutic and diagnostic strategies.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction is prized for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool for in vivo imaging, drug delivery, and macromolecule derivatization.[1][]

Note on "AzddMeC": Extensive searches for a reagent specifically named "this compound" did not yield any publicly available information. Therefore, this guide will utilize the well-characterized and widely used cyclooctyne, Dibenzocyclooctyne (DBCO), as a representative reagent for the protocols and data presented. The principles and methodologies described are broadly applicable to other cyclooctyne reagents used in SPAAC.

Principle of SPAAC